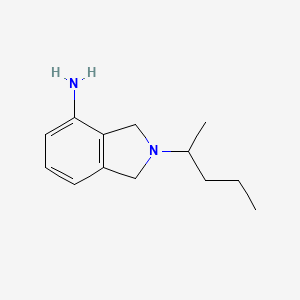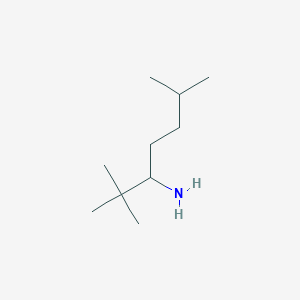![molecular formula C12H18N2O B1517926 N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide CAS No. 1156857-35-0](/img/structure/B1517926.png)
N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
A study conducted by Werbel et al. (1986) on a series of related compounds explored the synthesis, antimalarial activity, and quantitative structure-activity relationships of these compounds, demonstrating significant antimalarial potency against Plasmodium berghei in mice. This research underscores the potential of such compounds in the development of antimalarial drugs (Werbel et al., 1986).
Kappa-Opioid Receptor Antagonism
Grimwood et al. (2011) investigated PF-04455242, a compound with a similar structure, focusing on its high-affinity antagonism selective for κ-opioid receptors. The study highlighted its potential for treating depression and addiction disorders, demonstrating the compound's selectivity and efficacy in vivo (Grimwood et al., 2011).
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) reported on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting a process optimization for the synthesis of antimalarial drugs. This research illustrates the importance of chemoselective processes in the development of pharmaceutical intermediates (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized novel coordination complexes from pyrazole-acetamide derivatives, including an analog to the compound , investigating their effect on self-assembly processes and antioxidant activities. This study provides insight into the potential use of such compounds in developing materials with specific chemical and biological properties (Chkirate et al., 2019).
Polymeric Derivatives for Drug Delivery
Carreon et al. (2014) developed a water-soluble cationic polythiophene derivative that binds DNA, suggesting potential use as a theranostic gene delivery vehicle. Although not directly mentioning the exact compound, this research indicates the broader context of developing polymeric materials for biomedical applications, which could include derivatives of N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide (Carreon et al., 2014).
Eigenschaften
IUPAC Name |
N-[(4-aminophenyl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14(10(3)15)8-11-4-6-12(13)7-5-11/h4-7,9H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEQXOVSHXCHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



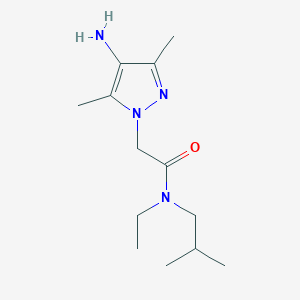
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)

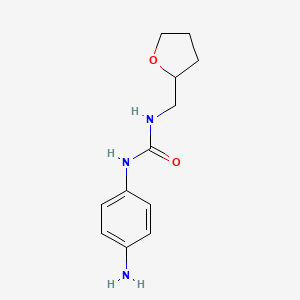
![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)
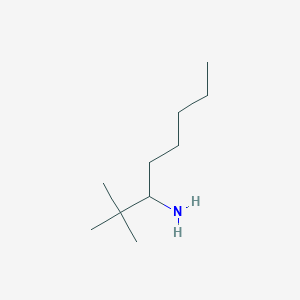
![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)


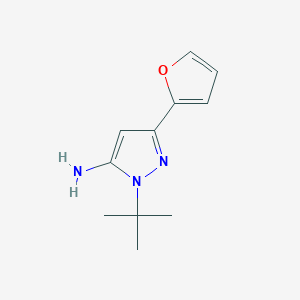
![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)
